3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

FabZ inhibition Helicobacter pylori antibacterial target validation

Research challenge: developing selective FabZ inhibitors is hindered by unpredictable SAR. This compound solves it with a validated binding mode and IC50 below 2 µM. - Co-crystal structure (PDB 3DOZ) guides rational drug design. - Potent inhibition confirmed; only 5 of 18 analogs achieve comparable activity. - Serves as a reference standard for LC-MS/MS differentiation of positional isomers. Ideal for structure-based optimization of H. pylori FabZ inhibitors.

Molecular Formula C14H9Br3N2O3
Molecular Weight 492.94 g/mol
Cat. No. B10759172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Molecular FormulaC14H9Br3N2O3
Molecular Weight492.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
InChIInChI=1S/C14H9Br3N2O3/c15-9-3-1-2-7(4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6+
InChIKeyVOWXAXNVAGLOGM-NGYBGAFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 3k (3BE) – Compound Overview


3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide (C14H9Br3N2O3, monoisotopic mass 489.8163 Da) is a polybrominated benzohydrazide Schiff base formed by condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 3-bromobenzohydrazide [1]. The compound is registered as a small-molecule ligand (code 3BE) in the RCSB Protein Data Bank and as entry DB07044 in DrugBank [2][3]. Its primary documented biochemical activity is inhibition of the β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) from Helicobacter pylori, a key enzyme in bacterial fatty acid biosynthesis [4]. A solved X-ray co-crystal structure with HpFabZ at 2.50 Å resolution provides atomic-level validation of its binding mode [5].

Target engagement HpFabZ enzyme inhibition studies in Helicobacter pylori fatty acid biosynthesis research
Structure-guided design Co-crystal binding pose validated at 2.50 Å resolution supports rational optimization workflows
Antibacterial research Dual enzyme-and-cell activity context for H. pylori target engagement and resistance studies

Why Generic Substitution Fails: The Case for 3k


Benzohydrazide Schiff bases as a class exhibit broad but unpredictable biological activity profiles; minor alterations in substituent position, halogen count, or hydroxyl group arrangement can abolish target engagement or dramatically shift selectivity [1]. In the HpFabZ inhibitor series reported by He et al. (2009), only 5 of 18 compounds (3a–3r) achieved IC50 values below 2 µM, demonstrating that the majority of closely related analogs—including those differing by a single bromine position or hydroxyl group—fail to reach the potency threshold required for meaningful enzyme inhibition [2]. Furthermore, the 3-bromo positional isomer reported here occupies a distinct region of chemical space compared with the 4-bromo analog (also found in DrugBank), and the two cannot be assumed equipotent or interchangeable without comparative biochemical data [3]. The availability of an experimentally determined co-crystal structure for this specific compound provides binding-mode information that generic substitution cannot replicate [4].

This compound 3-bromo positional isomer, co-crystal PDB 3DOZ validated
Potential substitute 4-bromo positional isomer (DB07256), no FabZ co-crystal deposited
Binding mode may differ; atomic-level pose data absent for 4-bromo isomer. Positional substitution can shift target engagement.
This compound Confirmed IC50 < 2 µM, ranked top 5 among 18 series-3 analogs
Potential substitute Inactive series-3 analogs (13 of 18), IC50 > 50 µM or no inhibition
Close structural analogs may not achieve comparable target engagement. Single halogen or hydroxyl variation can abolish activity.
This compound Experimentally solved binding pose, RSCC 0.883, RSR 0.283
Potential substitute Generic benzohydrazide Schiff bases without FabZ structural data
Binding-mode information unique to 3-bromo isomer; structure-guided decisions may require compound-specific validation.

Quantitative Differentiation Evidence for 3k


HpFabZ Enzyme Inhibition: Potency vs. Inactive Analogs

Compound 3k (this compound) demonstrated HpFabZ inhibitory activity with an IC50 below 2 µM, placing it among the top 5 most potent compounds out of 18 in the 3a–3r series (28% hit rate at <2 µM threshold). By contrast, 13 structurally related analogs in the same series, including compounds with single-substituent variations at the benzohydrazide phenyl ring, failed to reach this potency level, with the majority showing minimal or no inhibition at 50 µM screening concentration [1]. The most potent compound in the overall study, 5h, achieved an IC50 of 0.86 µM—representing a 46-fold improvement over the initial hit compound 1—but belongs to a different chemotype series and was identified through a focused combinatorial library approach rather than the base 3a–r scaffold [1]. This context establishes compound 3k as a validated, moderately potent starting point for structure-guided optimization within the benzohydrazide Schiff base chemotype.

FabZ Inhibition
Head-to-head
IC50 < 2 µM
Reported top-5 potency rank among 18 series-3 benzohydrazide analogs
≥25-fold improvement vs inactive analogs; triplicate determinations
FabZ inhibition Helicobacter pylori antibacterial target validation

X-ray Co-crystal Structure vs. 4-Bromo Isomer

The 3-bromo positional isomer (compound 3k) has a solved X-ray co-crystal structure with HpFabZ deposited as PDB entry 3DOZ at 2.50 Å resolution (R-free = 0.255, R-work = 0.210) [1]. This structure reveals the binding pose of the 3-bromo substituent within the FabZ active-site tunnel and confirms the hydrogen-bonding network involving the 2,4-dihydroxy groups of the dibromophenyl ring [2]. In contrast, the 4-bromo positional isomer (4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide; DrugBank entry DB07256) has no publicly deposited co-crystal structure with FabZ or any other target, precluding direct comparison of binding modes or structure-guided optimization [3]. Ligand validation metrics for the 3-bromo isomer in chain B of 3DOZ show a Real Space Correlation Coefficient (RSCC) of 0.883 and Real Space R-factor (RSR) of 0.283, indicating good agreement between the modeled ligand and experimental electron density [4].

Binding Mode Data
Head-to-head
PDB 3DOZ
vs
No co-crystal deposited
Co-crystal structure unique to 3-bromo isomer; atomic-level pose validated
2.50 Å, RSCC 0.883 chain B; 4-bromo isomer lacks equivalent data
X-ray crystallography structure-based drug design binding mode validation

Antibacterial Activity Context

The He et al. (2009) study also evaluated antibacterial activity for compounds achieving FabZ inhibition, providing functional validation of target engagement in a cellular context [1]. Among the five potent FabZ inhibitors (3i–k, 3m, 3q), compound 3k demonstrated antibacterial activity against H. pylori that correlated with its enzyme inhibition, though quantitative MIC data for individual compounds were not fully disaggregated in the primary publication table [1]. The broader benzohydrazide class has documented antibacterial activity with MIC values ranging from 7.8 µM to >100 µM against Gram-positive and Gram-negative strains depending on substitution pattern [2]. D13 [4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide], a structurally related analog lacking the 4-hydroxyl group, demonstrated antifungal efficacy against Sporothrix brasiliensis planktonic cells and biofilms, illustrating that the polybrominated benzohydrazide scaffold possesses confirmed antimicrobial activity beyond the HpFabZ target [3].

Cellular Activity
Context-dependent
Anti-H. pylori confirmed
Supports target engagement interpretation at cellular level
Individual MIC not disaggregated; polybrominated scaffold shows broader antimicrobial potential
antibacterial screening H. pylori fatty acid biosynthesis inhibition

Predicted Analytical Spectra for QC

DrugBank entry DB07044 provides predicted MS/MS spectra (negative ionization mode at 10V, 20V, and 40V collision energies) and predicted 1H NMR spectrum for this compound, generated using CFM-ID and other computational tools [1]. These predicted spectra serve as reference data for identity confirmation and purity assessment during procurement and experimental use. The monoisotopic mass (489.8163 Da) and average mass (492.9449 Da) are precisely documented [2]. The 4-bromo positional isomer (DB07256) has equivalent predicted spectra, but the fragmentation patterns are expected to differ at specific m/z values due to the altered bromine position, providing a basis for distinguishing the two isomers analytically [3]. The ChemBase entry (ID 4697) provides additional molecular descriptor data [4].

QC Reference Data
Data to verify
Predicted MS/MS, 1H NMR
Supports identity confirmation and isomer differentiation workflow
Computational prediction via CFM-ID; experimental validation recommended
analytical characterization mass spectrometry NMR spectroscopy quality control

Procurement-Relevant Application Scenarios for 3k


Structure-Guided Optimization of H. pylori FabZ

Investigators engaged in structure-based drug design targeting H. pylori FabZ can use this compound as a validated starting point for chemical optimization. The solved co-crystal structure (PDB 3DOZ, 2.50 Å) provides the precise binding pose, revealing the 3-bromo substituent orientation and hydrogen-bond interactions of the 2,4-dihydroxy groups within the FabZ active site tunnel [1]. This structural information enables rational modification of the benzohydrazide scaffold to improve potency beyond the IC50 < 2 µM threshold, targeting the 0.86 µM benchmark set by compound 5h [1]. The ligand validation metrics (RSCC 0.883, RSR 0.283 for chain B) support the reliability of the deposited binding model for computational docking and molecular dynamics studies [2].

Antimicrobial Resistance: Fatty Acid Biosynthesis

Research groups studying FabZ as an antibacterial target can deploy this compound as a probe molecule to investigate fatty acid biosynthesis inhibition in H. pylori and potentially other Gram-negative pathogens. The compound's confirmed dual activity—enzyme inhibition (IC50 < 2 µM) coupled with cellular antibacterial effect—makes it suitable for target engagement studies and resistance mechanism elucidation [1]. The polybrominated scaffold (three bromine atoms) offers opportunities for halogen-bonding optimization and may serve as a chemical biology tool distinct from flavonoid-based FabZ inhibitors, which typically show IC50 values in the 0.5–100 µM range depending on hydroxylation pattern [3].

Pharmacophore Modeling & Virtual Screening

Computational chemists building pharmacophore models for FabZ inhibition can use the experimentally validated binding pose from PDB 3DOZ as a template for ligand-based and structure-based virtual screening [1]. The 3-bromo substitution pattern, in combination with the 3,5-dibromo-2,4-dihydroxybenzaldehyde-derived moiety, defines a specific pharmacophoric feature set that can be encoded into 3D queries. The availability of the 4-bromo positional isomer as a negative or differential comparator (lacking co-crystal structure validation) enables selectivity-focused virtual screening workflows [2].

Analytical Method Development & Reference Standard

For laboratories establishing LC-MS or HPLC-UV methods for benzohydrazide Schiff base analysis, this compound provides a well-characterized reference standard with predicted MS/MS fragmentation data (negative mode, 10V/20V/40V collision energies) and predicted 1H NMR spectrum available through DrugBank DB07044 [1]. The monoisotopic mass of 489.8163 Da and distinct isotopic pattern arising from three bromine atoms facilitate unambiguous detection in complex matrices. The compound can serve as a system suitability standard for methods designed to resolve the 3-bromo and 4-bromo positional isomers, which share the same molecular formula (C14H9Br3N2O3) and require chromatographic or fragmentation-based differentiation [2].

Application
Selection Property
Validation Focus
Structure-guided FabZ optimization
Co-crystal validated binding pose
PDB 3DOZ binding-mode review and ligand metrics
Fatty acid biosynthesis probe studies
Dual enzyme-and-cell activity context
Target engagement endpoint validation in H. pylori
Pharmacophore modeling and virtual screening
Experimentally determined 3D binding-mode template
Selectivity-focused screening with positional isomer comparator
Analytical method development
Predicted spectral reference data and distinct Br isotopic pattern
Isomer-specific detection and identity confirmation
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